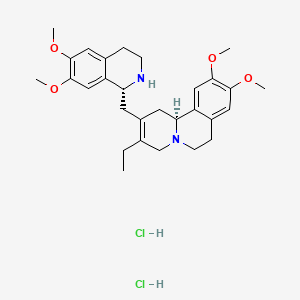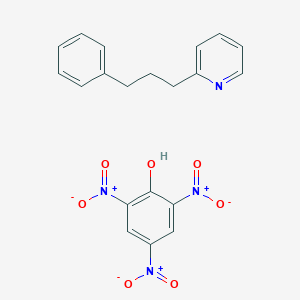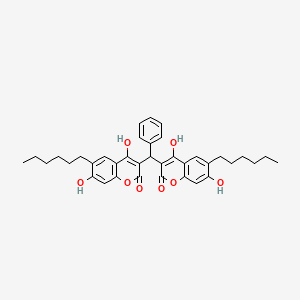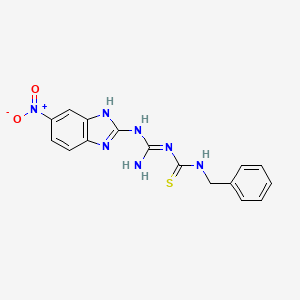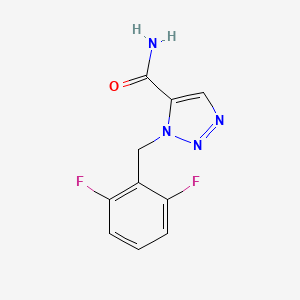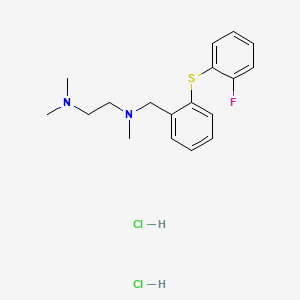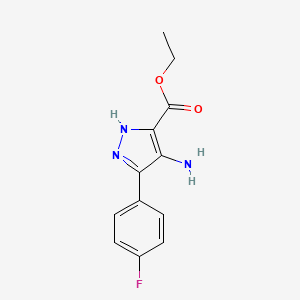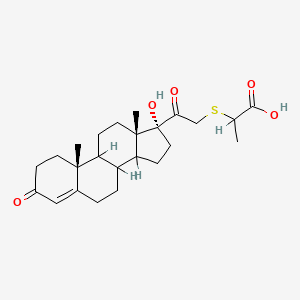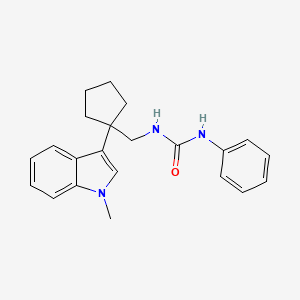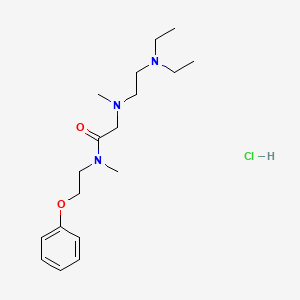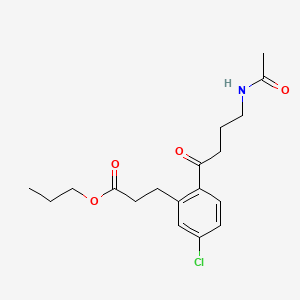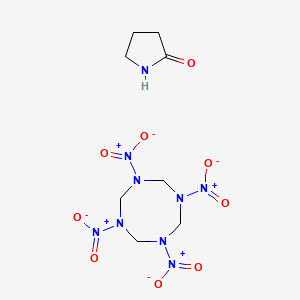
Pyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-2-one: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are two distinct compounds with unique properties and applications.
Méthodes De Préparation
Pyrrolidin-2-one: is typically synthesized by treating aqueous gamma-butyrolactone with ammonia at high temperatures (250–290°C) and pressures (0.4–1.4 MPa) over solid magnesium silicate catalysts . This reaction is carried out in a tubular reactor packed with the solid catalyst.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is produced through a nitration process involving hexamine and nitric acid. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing the risk of unwanted side reactions .
Analyse Des Réactions Chimiques
Pyrrolidin-2-one: undergoes various chemical reactions, including:
Oxidation: Pyrrolidin-2-one can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrolidin-2-one structure.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: primarily undergoes decomposition reactions due to its explosive nature. The decomposition can be triggered by heat, shock, or friction, leading to the formation of nitrogen gas and other byproducts .
Applications De Recherche Scientifique
Pyrrolidin-2-one: has a wide range of applications in scientific research:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Pyrrolidin-2-one derivatives are explored for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Pyrrolidin-2-one is used in the production of polyvinylpyrrolidone (PVP) and other polymers.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is primarily used in:
Mécanisme D'action
Pyrrolidin-2-one: exerts its effects through various chemical pathways, depending on the specific derivative and application. For example, in pharmaceutical applications, it may interact with specific molecular targets to exert therapeutic effects .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: decomposes rapidly upon initiation, releasing a large amount of energy in the form of heat and gas. This rapid decomposition is due to the breaking of nitrogen-nitrogen bonds in the tetrazocane ring, leading to the formation of stable nitrogen gas and other byproducts .
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: can be compared to other lactams, such as:
2-Pyrrolidone: Similar in structure but with different reactivity and applications.
Gamma-butyrolactone: A precursor in the synthesis of pyrrolidin-2-one.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: can be compared to other explosives, such as:
RDX (Research Department Explosive): Similar in structure but with slightly different explosive properties.
TNT (Trinitrotoluene): A widely used explosive with different chemical structure and properties.
Propriétés
Numéro CAS |
17415-51-9 |
|---|---|
Formule moléculaire |
C8H15N9O9 |
Poids moléculaire |
381.26 g/mol |
Nom IUPAC |
pyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O8.C4H7NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;6-4-2-1-3-5-4/h1-4H2;1-3H2,(H,5,6) |
Clé InChI |
WZQTWGLRDWEDMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


